2-((3-(4-Bromophenoxy)-2-hydroxypropyl)amino)butan-1-ol hydrochloride
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Overview
Description
2-((3-(4-Bromophenoxy)-2-hydroxypropyl)amino)butan-1-ol hydrochloride is a chemical compound with a complex structure that includes a bromophenoxy group, a hydroxypropyl group, and an amino butanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-Bromophenoxy)-2-hydroxypropyl)amino)butan-1-ol hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with epichlorohydrin to form 3-(4-bromophenoxy)-1,2-epoxypropane. This intermediate is then reacted with butan-1-amine under controlled conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-Bromophenoxy)-2-hydroxypropyl)amino)butan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenoxy group can be reduced to a phenol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenols.
Substitution: Formation of azides or thiols.
Scientific Research Applications
2-((3-(4-Bromophenoxy)-2-hydroxypropyl)amino)butan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-(4-Bromophenoxy)-2-hydroxypropyl)amino)butan-1-ol hydrochloride involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the hydroxypropyl and amino groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenoxy)-1-butanol: Shares the bromophenoxy group but lacks the amino and hydroxypropyl groups.
tert-Butyl alcohol: A simpler alcohol with a tertiary butyl group, used for comparison in terms of reactivity and physical properties.
Uniqueness
2-((3-(4-Bromophenoxy)-2-hydroxypropyl)amino)butan-1-ol hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a bromophenoxy group and an amino alcohol moiety allows for diverse interactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
2-[[3-(4-bromophenoxy)-2-hydroxypropyl]amino]butan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3.ClH/c1-2-11(8-16)15-7-12(17)9-18-13-5-3-10(14)4-6-13;/h3-6,11-12,15-17H,2,7-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQYEISRDJITMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC(COC1=CC=C(C=C1)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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